REACTION_CXSMILES
|
[I-].[CH3:2]C(C)([O-])C.[K+].[CH3:8][C:9]([CH3:19])(/[CH:14]=[CH:15]/[C:16](=[O:18])[CH3:17])[C:10]([O:12][CH3:13])=[O:11]>CS(C)=O.O1CCCC1>[C:16]([CH:15]1[CH2:2][CH:14]1[C:9]([CH3:19])([CH3:8])[C:10]([O:12][CH3:13])=[O:11])(=[O:18])[CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
506 mg
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(\C=C\C(C)=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether (25 mL)
|
Type
|
ADDITION
|
Details
|
a 5:1 v:v mixture of water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether (20 mL, 10 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (3×10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(C1)C(C(=O)OC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |